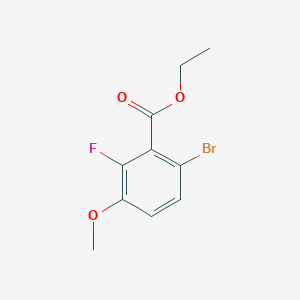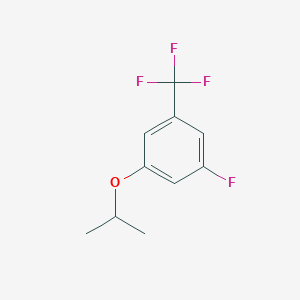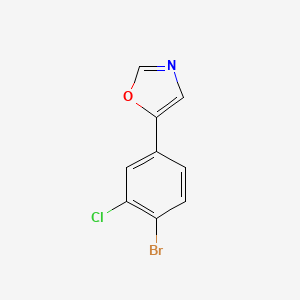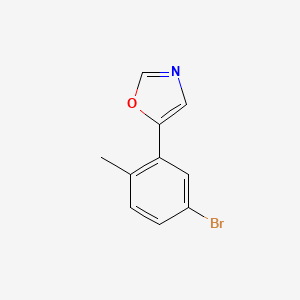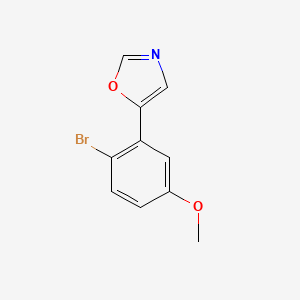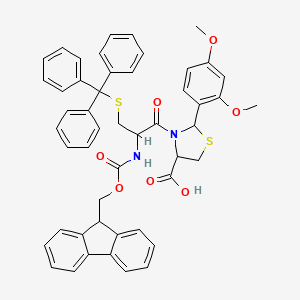
Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH is a complex peptide compound used in various scientific research applications. The compound consists of fluorenylmethyloxycarbonyl (Fmoc) protecting group, trityl (Trt) protecting group, and a unique Psi(Dmp,H)pro moiety. This compound is primarily used in peptide synthesis and has significant applications in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid support resin. The Fmoc group is used to protect the amino group during the synthesis, while the Trt group protects the thiol group of cysteine. The Psi(Dmp,H)pro moiety is introduced through specific coupling reactions. The synthesis involves multiple steps of deprotection and coupling, with reagents such as piperidine for Fmoc removal and various coupling agents for peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
化学反应分析
Types of Reactions
Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Fmoc and Trt protecting groups using reagents like piperidine and trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds using coupling agents such as HBTU, HATU, or DIC.
Oxidation and Reduction: The thiol groups in cysteine can undergo oxidation to form disulfide bonds or reduction to break these bonds.
Common Reagents and Conditions
Deprotection: Piperidine (20% in DMF) for Fmoc removal, TFA for Trt removal.
Coupling: HBTU, HATU, or DIC in the presence of a base like DIPEA.
Oxidation: Iodine or DMSO for disulfide bond formation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction.
Major Products Formed
The major products formed from these reactions include the desired peptide sequences with specific modifications, such as disulfide bonds between cysteine residues .
科学研究应用
Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins for structural and functional studies.
Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Utilized in the development of peptide-based therapeutics, including antimicrobial peptides and enzyme inhibitors.
Industry: Applied in the production of peptide-based materials for drug delivery systems and biomaterials
作用机制
The mechanism of action of Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH involves its ability to form stable peptide bonds and undergo specific chemical modifications. The Fmoc and Trt groups protect the amino and thiol groups during synthesis, allowing for selective reactions. The Psi(Dmp,H)pro moiety introduces unique structural features that can influence the peptide’s conformation and interactions with other molecules .
相似化合物的比较
Similar Compounds
Fmoc-Cys(Trt)-OH: A simpler compound with only one cysteine residue.
Fmoc-Cys(Trt)-Cys(Trt)-OH: Contains two cysteine residues with Trt protection but lacks the Psi(Dmp,H)pro moiety.
Fmoc-Cys(Acm)-Cys(Acm)-OH: Uses acetamidomethyl (Acm) protecting groups instead of Trt
Uniqueness
Fmoc-Cys(Trt)-Cys(Psi(Dmp,H)pro)-OH is unique due to the presence of the Psi(Dmp,H)pro moiety, which introduces distinct structural and functional properties. This moiety can enhance the peptide’s stability, self-assembly, and interactions with other biomolecules, making it valuable for specific research applications .
属性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H44N2O7S2/c1-56-35-26-27-40(44(28-35)57-2)46-51(43(31-59-46)47(53)54)45(52)42(50-48(55)58-29-41-38-24-14-12-22-36(38)37-23-13-15-25-39(37)41)30-60-49(32-16-6-3-7-17-32,33-18-8-4-9-19-33)34-20-10-5-11-21-34/h3-28,41-43,46H,29-31H2,1-2H3,(H,50,55)(H,53,54) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGGVFHGNCTAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)C(CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H44N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
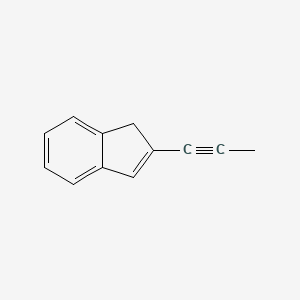
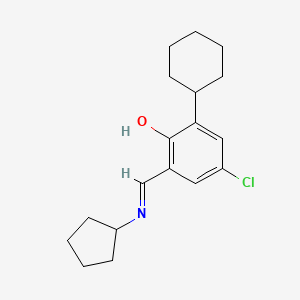
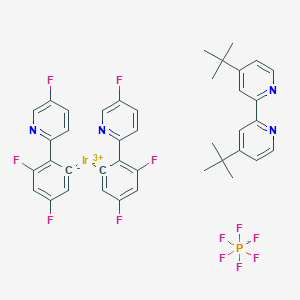
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6296065.png)
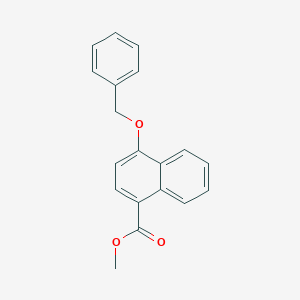
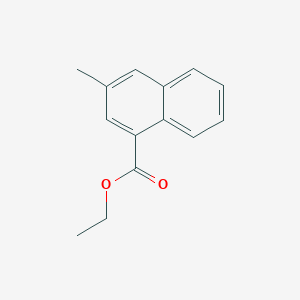
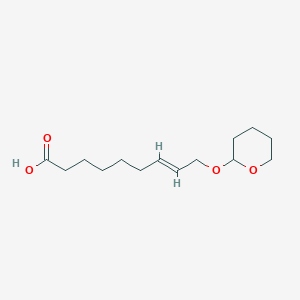
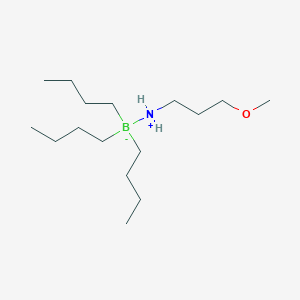
![(RP,R'P)-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene](/img/structure/B6296092.png)
